9-Iminofluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoren-9-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJLOUKVQGQPCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196155 | |
| Record name | 9-Iminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4440-33-9 | |
| Record name | 9-Iminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004440339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoren-9-imine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Iminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9 Iminofluorene and Its Architecturally Diverse Precursors
Conventional Synthetic Routes to 9-Iminofluorene Core Structure
Traditional methods for synthesizing the this compound backbone have historically relied on straightforward, well-established chemical transformations. These routes are often characterized by their simplicity and the use of readily available starting materials.
Condensation Reactions Involving Fluorenone and Amines
The most direct and widely employed method for the synthesis of this compound and its N-substituted derivatives is the condensation reaction between 9-fluorenone (B1672902) and a suitable amine. ontosight.ai This reaction typically involves heating a mixture of 9-fluorenone with ammonia (B1221849) or a primary amine, often with the removal of water to drive the equilibrium towards the imine product. ontosight.ai
For instance, the reaction of 9-fluorenone with p-diethylaminobenzaldehyde has been shown to produce the corresponding N-substituted this compound derivative. oup.com Similarly, reacting 9-fluorenone hydrazone, a precursor derived from fluorenone, with various aldehydes like p-hexyloxybenzaldehyde in refluxing ethanol (B145695) also yields substituted 9-(benzylidenehydrazono)fluorenes. oup.com The versatility of this method allows for the introduction of a wide array of substituents on the imine nitrogen, enabling the tuning of the molecule's electronic and physical properties.
| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Yield | Reference |
| 9-Fluorenone Hydrazone | p-Diethylaminobenzaldehyde | Heated at 155-160°C | 9-((4-(diethylamino)benzylidene)hydrazono)-9H-fluorene | 50% | oup.com |
| 9-Fluorenone Hydrazone | p-Hexyloxybenzaldehyde | Ethanol, reflux | 9-((4-(hexyloxy)benzylidene)hydrazono)-9H-fluorene | - | oup.com |
| 2,7-Diamino-fluoren-9-one | Acetic Anhydride | - | 2,7-bis(acetamido)fluoren-9-one | - | nih.gov |
| 2,7-Diamino-fluoren-9-one | Potassium Isocyanate | - | Carbamate analog of fluorenone | - | nih.gov |
Amination Strategies Employing Fluorene (B118485) Derivatives
An alternative to starting from 9-fluorenone is the use of other fluorene derivatives. 9H-Fluoren-9-amine is a known precursor to this compound, indicating that pathways involving the direct introduction or transformation of a nitrogen-containing group at the 9-position are viable synthetic routes. chemsrc.com While less common than fluorenone condensation, these strategies can be useful when specific substitution patterns on the fluorene ring are desired that might not be compatible with the conditions of ketone-amine condensation. For example, the reduction of 2,7-dinitro-fluoren-9-one using sodium sulfide (B99878) nonahydrate can yield the key intermediate 2,7-diamino-fluoren-9-one, which can then be further functionalized. nih.govrsc.org
Advanced and Catalytic Approaches for this compound Synthesis
To overcome the limitations of conventional methods, such as harsh reaction conditions or limited efficiency, advanced catalytic approaches have been developed. These methods often provide higher yields, greater functional group tolerance, and access to more complex molecular architectures under milder conditions.
Transition Metal-Catalyzed Imine Formation
Transition metal catalysis offers powerful tools for the formation of C-N bonds. rsc.orgresearchgate.net Palladium-catalyzed reactions, in particular, have been utilized in the synthesis of polymers containing the iminofluorene moiety. The Suzuki-Miyaura coupling polymerization of 9,9'-dioctylfluorene-2,7-bis(trimethyleneborate) with a chiral Schiff base monomer, which is an imine-modified fluorene, demonstrates the utility of palladium catalysis in constructing complex structures incorporating the this compound unit. expresspolymlett.com This approach allows for the creation of optically active poly(fluorene-alt-chiral iminofluorene)s, which have applications in materials science due to their intense green emission and high quantum efficiency. expresspolymlett.com
| Reactants | Catalyst | Reaction Type | Product | Significance | Reference |
| 9,9′-dioctylfluorene-2,7- bis(trimethyleneborate), Chiral iminofluorene monomer | Palladium catalyst | Suzuki-Miyaura coupling polymerization | Optically active poly(fluorene-alt-chiral iminofluorene)s | Green fluorescent π-conjugated polymers | expresspolymlett.com |
| [1,1′-biphenyl]-2-carboxylic acid | [Ir(Fmpbo)₂dtbppy]PF₆ | Dual Photoredox/TM Catalysis | 9-Fluorenone | Synthesis of precursor via hydrogen evolution | rsc.org |
Photoredox-Catalyzed Synthesis of Iminofluorenes
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling novel transformations under mild conditions. unipr.it While direct photoredox-catalyzed synthesis of this compound is an area of ongoing research, the synthesis of its direct precursor, 9-fluorenone, has been successfully achieved using this methodology. An iridium complex, [Ir(Fmpbo)₂dtbppy]PF₆, has been shown to act as a dual-purpose catalyst, functioning as both a photoredox catalyst and a transition metal catalyst for the intramolecular cyclization of [1,1′-biphenyl]-2-carboxylic acid to yield 9-fluorenone. rsc.org This reaction proceeds with good to excellent yields and is accompanied by hydrogen evolution, making it an atom-economical process. rsc.org The principles of photoredox catalysis, often involving single-electron transfer (SET) processes, are also applied to the synthesis of other imines and amides, suggesting potential future applications for the direct synthesis of 9-iminofluorenes. mdpi.comnih.gov
Green Chemistry Principles Applied to Iminofluorene Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this has been explored through the use of environmentally benign solvents and catalysts.
One notable example is the condensation of 9-fluorenone with phenol, a reaction for synthesizing bisphenol fluorene (BHPF), which shares the fluorene core. This reaction has been effectively catalyzed by a synergistic system of a Brønsted acidic ionic liquid and a mercapto compound. rsc.org The use of ionic liquids as catalysts and solvents offers advantages such as low volatility and potential for recyclability.
Furthermore, the synthesis of 9-fluorenone itself has been optimized using green principles. A method using industrial fluorene with sodium hydroxide (B78521) as a cheap and accessible catalyst and dimethyl sulfoxide (B87167) (DMSO) as a low-toxicity, non-benzene solvent has been developed. google.com This process features mild reaction conditions and allows for the recovery and reuse of the solvent, achieving high purity (>99%) and yield (>85%) of 9-fluorenone. google.com Microwave-assisted, solvent-free conditions, as demonstrated in the Kabachnik-Fields reaction for synthesizing related α-aminophosphonates, represent another green approach that could be adapted for this compound synthesis, offering reduced reaction times and energy consumption. researchgate.net
Regioselective Functionalization of this compound Derivatives
The ability to selectively modify specific positions on the this compound structure is crucial for tailoring its properties for various applications. Functionalization can be targeted at the fluorene ring system or the imino nitrogen atom, each requiring distinct chemical strategies.
Strategies for Electrophilic and Nucleophilic Substitution on the Fluorene Ring System
Achieving regioselectivity in the functionalization of the fluorene backbone of imine derivatives is a significant synthetic challenge, as methods for the efficient modification of the ring system are relatively uncommon, partly due to the presence of easily cleavable bonds in related structures like 9-silafluorenes. nih.gov However, strategic approaches have been developed to introduce substituents at specific positions.
Electrophilic substitution reactions are a primary method for this purpose. The regioselectivity of these reactions can be controlled by the electronic properties of the existing substituents. For instance, in systems analogous to this compound, the introduction of an electron-donating group, such as a methoxy (B1213986) group, can direct subsequent electrophilic attacks like bromination and nitration to specific, electron-rich positions on the aromatic ring under mild conditions. nih.gov A notable example involves the synthesis of functionalized fluorene derivatives where the reaction of a precursor with N-bromosuccinimide (NBS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) leads to the formation of brominated products. thieme-connect.deresearchgate.net This strategy allows for the selective installation of bromine atoms onto the fluorene backbone, creating precursors for further cross-coupling reactions.
While less documented for this compound itself, nucleophilic aromatic substitution (SNAr) represents another potential strategy, particularly if the fluorene ring is activated with strong electron-withdrawing groups. In broader synthetic chemistry, intramolecular SNAr reactions are used to form macrocycles from related scaffolds, a technique that could be adapted to create complex, cyclic this compound architectures. illinois.edu
Derivatization at the Imino Nitrogen Atom for Specific Research Applications
The nitrogen atom of the imine group is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can dramatically alter the molecule's properties and applications. The reactivity of the imine group (-C=N-) makes it a versatile handle for synthesis. ontosight.ai
One fundamental reaction is protonation. The pKa value for the protonation of this compound in water has been measured, providing insight into the basicity of the imino nitrogen and its behavior in acidic media. lookchem.com This property is fundamental to its use in acid-catalyzed reactions.
More complex substituents can be introduced through condensation reactions. For example, fluorenone hydrazone, a direct precursor, can react with various aldehydes to yield N-substituted derivatives known as 9-(benzylidenehydrazono)fluorenes. oup.com These reactions create extended conjugated systems with potential applications in materials science, such as liquid crystals. oup.com
The imine can also undergo addition reactions. In a phospha-Mannich type reaction, 9-iminofluorenes react with secondary phosphine (B1218219) oxides in the presence of anhydrous aluminum chloride (AlCl₃) to form P(O),NH-acetals, thereby attaching a phosphorus-containing moiety to the 9-position via the nitrogen atom. researchgate.netresearchgate.net
A significant application of N-derivatization is in the field of polymer chemistry. Polyiminofluorenes, where the imine nitrogen is part of the polymer backbone, can be synthesized with complex functional groups attached. One approach involves the Pd-catalyzed amination of 2,7-dibromo-9,9-dihexylfluorene with an aniline (B41778) derivative carrying a specific ligand. researchgate.net This method produces polymers with ligand side chains, such as 2,6-bis(1′-methylbenzimidazolyl)pyridine, which can coordinate with metal ions. researchgate.net These materials exhibit ionochromism (color change upon binding to ions) and have been used to create electrochromic thin films through layer-by-layer assembly. researchgate.net
Table 1: Examples of Derivatization at the Imino Nitrogen of this compound Scaffolds
| Reagent(s) | Reaction Type | Resulting N-Functionality | Research Application | Reference(s) |
|---|---|---|---|---|
| Hydrazoic Acid | From precursor | Primary Imine (-NH) | Core Scaffold | researchgate.net |
| Aldehydes | Condensation | N-Benzylidenehydrazono | Liquid Crystals, Dyes | oup.com |
| Secondary Phosphine Oxides / AlCl₃ | Phospha-Mannich Addition | N-Phosphinoyl | Synthesis of P,N-ligands | researchgate.netresearchgate.net |
| Substituted Anilines / Pd-catalyst | Polycondensation (Amination) | Polyiminofluorene Backbone | Ion Sensors, Electrochromic Films | researchgate.net |
Multicomponent Reactions Incorporating this compound Scaffolds
Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are powerful tools for rapidly generating molecular complexity from simple precursors. researchgate.net The this compound scaffold, or more commonly its direct precursor 9-fluorenone, is an excellent building block for such reactions.
Isocyanide-based MCRs are particularly prominent. The Ugi four-component reaction (Ugi-4CR), for example, classically involves a ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org By using 9-fluorenone as the ketone component, chemists can construct highly diverse and complex structures that incorporate the fluorene core. researchgate.net These MCRs are highly efficient and atom-economical, proceeding under mild conditions to generate libraries of novel compounds. wikipedia.orgresearchgate.net
Beyond the classic Ugi reaction, other MCRs have been developed specifically around the fluorene framework. A copper-catalyzed three-component coupling of 9-fluorenones, aryl alkynes, and amino anthraquinones has been shown to produce highly conjugated, fluorescent spirofluorenonaphthoquinoline derivatives in very good yields. researchgate.net This demonstrates how MCRs can be used to access unique, three-dimensional architectures that would be difficult to synthesize through traditional stepwise methods.
Even more complex transformations are possible. A five-component domino reaction has been reported using 9-fluorenone, cyanoacetohydrazide, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine (B42938). researchgate.net This cascade process involves a sequence of transformations including Knoevenagel condensation, Michael addition, and cyclization to afford complex tetrahydroimidazo[1,2-a]pyridine derivatives. researchgate.net Such high-order MCRs are at the forefront of synthetic efficiency, enabling the construction of intricate molecular frameworks in a single pot. researchgate.net
Table 2: Multicomponent Reactions Incorporating the Fluorene-9-one/-imine Scaffold
| Reaction Name/Type | Key Components | Resulting Scaffold | Reference(s) |
|---|---|---|---|
| Isocyanide-Based MCR (e.g., Ugi-type) | 9-Fluorenone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivatives | wikipedia.orgresearchgate.net |
| Copper-Catalyzed A³ Coupling | 9-Fluorenone, Aryl Alkyne, Amino Anthraquinone | Spirofluorenonaphthoquinolines | researchgate.net |
| Five-Component Domino Reaction | 9-Fluorenone, Cyanoacetohydrazide, Aldehyde, etc. | Tetrahydroimidazo[1,2-a]pyridines | researchgate.net |
Synthetic Challenges and Future Directions in the Preparation of Complex this compound Architectures
Despite the synthetic versatility of this compound, challenges remain in the preparation of its more complex derivatives. A primary difficulty is achieving high regioselectivity during the functionalization of the fluorene backbone, as unwanted isomers can be difficult to separate. nih.gov Furthermore, the stability of the imine bond itself can be a concern; it is susceptible to hydrolysis, which can complicate purification and handling. The synthesis of precursors can also present challenges, such as the potential for the acid-catalyzed decomposition of 9-azidofluorene into phenanthridine (B189435) instead of the desired imine. researchgate.net For polymeric systems, achieving high molecular weight polymers can be difficult, with some polymerizations yielding only oligomers. researchgate.net
The future of this compound chemistry is directed toward overcoming these challenges and harnessing the unique properties of the imine bond for advanced applications. A major thrust is the design of novel MCRs to create libraries of structurally diverse compounds for biological screening and materials discovery. researchgate.netnih.gov The development of more selective and efficient catalytic systems for the functionalization of the fluorene core remains a key goal. thieme-connect.de
A particularly exciting future direction lies in the field of dynamic covalent chemistry. acs.org The reversible nature of the imine bond allows it to be used in the creation of "smart" materials, such as self-healing polymers and adaptable networks known as vitrimers. acs.orgresearchgate.net By incorporating the rigid, photoactive this compound unit into such dynamic polymer networks, it may be possible to create next-generation materials that are healable, reprocessable, and responsive to stimuli like light or heat. The synthesis of functional polyiminofluorenes for use as ion sensors and in electrochromic devices also continues to be a promising area of research, pushing the boundaries of materials science. researchgate.net
Reactivity Profiles and Mechanistic Investigations of 9 Iminofluorene
Nucleophilic and Electrophilic Reactivity at the Imino Carbon-Nitrogen Double Bond
The imine functional group is isoelectronic with a carbonyl group, and its reactivity patterns are analogous. The carbon of the C=N double bond is sp² hybridized and electrophilic, readily undergoing addition reactions. The reactivity can be enhanced by N-substitution with electron-withdrawing groups, which increases the electrophilicity of the imine carbon.
Organometallic Additions: The addition of organometallic reagents, such as organolithium and Grignard reagents, to the C=N bond is a fundamental method for forming carbon-carbon bonds. The reaction proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic imine carbon. This attack breaks the C=N π-bond, forming a tetrahedral intermediate, which is a nitrogen anion. Subsequent aqueous workup protonates the anion to yield the corresponding 9-substituted 9-aminofluorene (B152764) derivative. uniba.itlibretexts.orglibretexts.orgsaskoer.ca While studies on a broad range of imines suggest high efficiency, specific investigations detailing the addition of various organolithium reagents to 9-iminofluorene itself are not extensively documented. uniba.it However, the general mechanism is well-established for other imine systems.
Table 1: Predicted Products from Organometallic Addition to this compound
| Organometallic Reagent | Reagent Formula | Predicted Product |
|---|---|---|
| n-Butyllithium | n-BuLi | 9-Butyl-9H-fluoren-9-amine |
| Phenyllithium | PhLi | 9-Phenyl-9H-fluoren-9-amine |
Hydrosilylation: The hydrosilylation of imines is a well-established method for their reduction to amines, involving the addition of a silicon hydride (silane) across the C=N double bond. chemistryviews.orgresearchgate.net This transformation is typically catalyzed by transition metal complexes, although some main-group catalysts have also been developed. chemistryviews.orgrsc.org The reaction mechanism generally involves the activation of the Si-H bond by the catalyst. For this compound, catalytic hydrosilylation would be expected to produce 9-(silyl)amino-9H-fluorene intermediates, which upon hydrolysis would yield 9-aminofluorene. Research into the hydrosilylation of imines is extensive, but specific studies focusing on this compound as the substrate are not widely reported. researchgate.netnih.gov
Hydroamination: Hydroamination involves the addition of an N-H bond of an amine across an unsaturated C-C or C-N bond. While intermolecular hydroamination of imines is less common, the reaction represents a direct approach to forming N-N or C-N bonds. Catalytic systems, often based on transition metals, are typically required to facilitate this transformation.
[2+2] Cycloadditions: The Staudinger cycloaddition, the reaction between a ketene (B1206846) and an imine, is a classic example of a [2+2] cycloaddition that forms β-lactams (four-membered cyclic amides). organic-chemistry.orgwikipedia.orgresearchgate.net In this reaction, the imine acts as the 2π component. The reaction is believed to proceed in a stepwise manner, initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate. rsc.orgscispace.com Subsequent conrotatory ring closure of this intermediate yields the β-lactam ring. rsc.org The reaction of this compound with a substituted ketene would be expected to produce a spirocyclic β-lactam, where the four-membered ring is attached at the 9-position of the fluorene (B118485) core.
[4+2] Cycloadditions (Aza-Diels-Alder Reaction): In the context of a [4+2] cycloaddition, or Diels-Alder reaction, the C=N bond of an imine can serve as a dienophile. This variant is known as the aza-Diels-Alder reaction and is a powerful tool for synthesizing six-membered nitrogen-containing heterocycles. researchgate.netresearchgate.net For this compound to participate as the 2π component, it would react with a 1,3-diene. The reactivity is typically enhanced when the imine is substituted with an electron-withdrawing group on the nitrogen, which lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital), facilitating the interaction with the diene's HOMO (Highest Occupied Molecular Orbital).
[2+1] Cycloadditions: This class of reactions involves the addition of a two-atom component and a one-atom component to form a three-membered ring. For an imine like this compound, this would typically involve reaction with a carbene or a nitrene to form an aziridine (B145994) or a diaziridine, respectively. While a synthetically important transformation, specific examples involving this compound in [2+1] cycloadditions are not well-documented in the literature.
Pericyclic Reactions and Rearrangements Involving the this compound Core
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Their stereochemical outcomes are governed by the principles of orbital symmetry conservation.
Electrocyclic reactions are intramolecular pericyclic reactions characterized by the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. For the this compound core to participate directly in a classical electrocyclic reaction, it would need to be part of a larger conjugated system. For instance, a derivative of this compound with a conjugated polyene chain attached to the nitrogen or the fluorene ring could theoretically undergo photochemical or thermal electrocyclization. However, specific research studies documenting such electrocyclic processes or valence isomerizations for this compound derivatives are scarce.
Sigmatropic rearrangements are concerted intramolecular reactions in which a σ-bond migrates across a π-electron system. researchgate.net For a derivative of this compound to undergo such a rearrangement, it would need to possess a suitable migrating group. For example, an N-allyl-9-fluorenylideneamine could potentially undergo a wikipedia.orgresearchgate.net-sigmatropic rearrangement if an appropriate ylide intermediate could be formed. Similarly, an N-aryl derivative might be susceptible to rearrangements under certain conditions. Despite the theoretical possibility of these transformations, detailed mechanistic investigations and synthetic applications of sigmatropic rearrangements in the this compound system have not been extensively reported in the chemical literature.
Photochemical and Electrochemical Reactivity of this compound Systems
The extended π-system of the fluorene core, coupled with the C=N chromophore, imparts rich photochemical and electrochemical properties to this compound and its derivatives.
Photoinduced Isomerization and Fragmentation Pathways
The photochemical behavior of this compound precursors has been investigated, revealing pathways dominated by radical intermediates. A key study on 9-fluorenone (B1672902) oxime phenylglyoxylate, a precursor that generates an iminyl species upon irradiation, demonstrated a clean fragmentation pathway. researchgate.net Upon pulsed laser irradiation (λ = 355 nm), the molecule undergoes homolytic cleavage of the weak N-O bond. researchgate.net
This cleavage event generates carbon dioxide, a benzoyl radical, and, most notably, the fluorene-9-iminyl radical . researchgate.net This transient radical species was successfully detected and characterized using time-resolved electron paramagnetic resonance (TREPR) spectroscopy, which showed a characteristic triplet signal at 3456 G. researchgate.net The radical intermediates were found to have lifetimes in the microsecond range before undergoing recombination or reacting with the solvent. researchgate.net This study provides a clear example of a photoinduced fragmentation pathway that proceeds through a well-defined iminyl radical intermediate, highlighting a primary route of photochemical reactivity for these systems.
Redox Chemistry and Electron Transfer Processes
The electrochemical behavior of this compound systems can be predicted by examining related structures. The imine group (C=N) is an electroactive moiety that can undergo reduction. Studies on imine-substituted pyridines using cyclic voltammetry (CV) have shown that the iminium ion form undergoes reversible one-electron reduction at potentials in the range of -0.5 to -0.7 V versus a standard reference electrode. nih.gov This suggests that the this compound C=N bond is a primary site for electron acceptance.
Furthermore, voltammetric studies on 2-aminofluoren-9-one, a structurally analogous compound, demonstrate the reduction of the carbonyl group (C=O), which is electronically similar to the imine. researchgate.net The fluorene ring system itself can also be oxidized at higher potentials. Cyclic voltammetry can thus be used to probe the electronic structure of this compound derivatives, providing valuable data on their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. gamry.comnih.gov The reduction potential is correlated with the LUMO energy, while the oxidation potential relates to the HOMO energy. Substituents on the fluorene rings or the imine nitrogen can significantly tune these redox potentials, a principle often correlated with Hammett parameters in related aromatic systems. mdpi.comrsc.org
Detailed Mechanistic Elucidation of Iminofluorene Reactions
Understanding the reaction mechanisms is fundamental to controlling the reactivity and product selectivity of this compound systems.
For photochemical reactions , the mechanism is initiated by the absorption of a photon, promoting the molecule to an excited state. In precursors like fluorenone oximes, this leads to the homolytic cleavage of the weakest bond, typically the N-O bond, to generate radical species. researchgate.net The resulting fluorene-9-iminyl radical is a key intermediate whose subsequent fate—such as hydrogen abstraction from the solvent, recombination, or other radical transfer reactions—determines the final product distribution. acs.org
In catalytic hydrogenation , the mechanism involves the heterogeneous or homogeneous catalyst activating both the H-H bond of molecular hydrogen and the π-system of the C=N bond. The imine substrate coordinates to the metal center, and hydride species, formed from H₂, are sequentially transferred to the imine carbon and nitrogen atoms, resulting in the reduced 9-aminofluorene product.
For the proposed cross-coupling reactions , the mechanism follows the canonical palladium catalytic cycle. nih.gov This involves:
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halide bond of a halo-substituted iminofluorene, forming a Pd(II) intermediate.
Transmetalation: The organic group from a secondary reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Finally, electrochemical reactions involve heterogeneous electron transfer at an electrode surface. During a reductive scan in cyclic voltammetry, an electron is transferred from the electrode to the LUMO of the this compound molecule, primarily localized on the C=N bond, to form a radical anion. In an oxidative scan, an electron is removed from the molecule's HOMO, initiating an oxidation process. The reversibility of these peaks in the voltammogram provides insight into the stability of the generated radical ion species. nih.gov
Trapping of Reactive IntermediatesNo literature could be located that discusses the successful trapping and characterization of any reactive intermediates formed during reactions of this compound.
Without these foundational research findings, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Coordination Chemistry and Organometallic Applications of 9 Iminofluorene As a Ligand
Design and Synthesis of 9-Iminofluorene-Based Ligands
The synthesis of this compound ligands is primarily based on the condensation reaction between 9-fluorenone (B1672902) and primary amines or ammonia (B1221849). This straightforward approach allows for the introduction of various functionalities by modifying the amine precursor, leading to monodentate, bidentate, and polydentate ligand systems with tailored electronic and steric properties.
The simplest ligand in this class is the parent this compound (C₁₃H₉N), formed from the reaction of 9-fluorenone with ammonia. More commonly, N-substituted monodentate ligands are prepared by reacting 9-fluorenone with a primary amine (R-NH₂). This reaction introduces a substituent (R) on the imine nitrogen, which can be used to fine-tune the ligand's properties. These ligands coordinate to metal centers through the single imine nitrogen atom. The steric hindrance provided by the fluorene (B118485) framework and the N-substituent plays a crucial role in stabilizing the resulting metal complexes. For instance, strained ruthenium complexes have been developed using bulky monodentate ligands, where the steric clash influences the complex's geometry and photoreactivity. nih.gov
The modular nature of imine synthesis allows for the creation of sophisticated multidentate ligands capable of forming stable chelate rings with metal ions.
N,N-Donor Ligands: Symmetrical bidentate N,N-donor ligands can be readily synthesized by reacting two equivalents of 9-fluorenone with a diamine. A key example is N¹,N²-di(9H-fluoren-9-ylidene)ethan-1,2-diamine , prepared from the condensation of ethylenediamine (B42938) with 9-fluorenone. researchgate.net This ligand features two imine nitrogen atoms separated by an ethylene (B1197577) bridge, creating a stable five-membered chelate ring upon coordination to a metal center.
Polymeric and oligomeric ligands with multiple N-donor sites have also been developed. These materials are of significant interest for applications in electrochromics and sensors.
Poly(iminofluorene)s with Pendant Ligands: One strategy involves the Pd-catalyzed amination of 2,7-dibromo-9,9-dihexylfluorene with an aniline (B41778) derivative that already contains a chelating unit. For example, a polyiminofluorene with pendant 2,6-bis(1′-methylbenzimidazolyl)pyridine (bip) groups has been synthesized. researchgate.net In these systems, the polytopic ligand coordinates metal ions like Zn(II) or Cu(II) through the powerful tridentate bip units. researchgate.net
Polymeric Backbone Ligands: Another approach utilizes the imine nitrogen as part of the polymer backbone. Poly(4-(2,2′:6,2″-terpyridyl)phenyliminofluorene) is a well-studied example where the fluorene imine is linked to a terpyridine (tpy) unit. nih.govacs.org These polymers self-assemble with metal ions like Zn(II) to form coordination polymer networks where the metal is bound by the tridentate terpyridine groups. nih.govacs.org
N,P-Donor Ligands: Ligands containing both a "hard" nitrogen donor and a "soft" phosphorus donor are highly valuable in catalysis due to their unique electronic properties. Chiral N,P ligands based on the this compound scaffold can be synthesized, combining the rigidity of the fluorene unit with the versatile coordination chemistry of phosphines. Rhodium and iridium complexes containing bidentate phosphine-imine donor ligands have been explored as catalysts for reactions such as hydroamination. rsc.org
Synthesis and Structural Characterization of Metal-Iminofluorene Complexes
The diverse library of this compound-based ligands has been used to synthesize a wide range of metal complexes. Characterization is typically performed using techniques such as IR and NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate the coordination environment of the metal ion.
Transition metals, with their variable oxidation states and geometries, form the largest class of iminofluorene complexes.
Palladium (Pd) and Platinum (Pt): Palladium and platinum complexes are of significant interest for their catalytic activity. The synthesis of Pd(II) and Pt(II) complexes with Schiff base ligands often involves reacting a metal chloride precursor, such as K₂PdCl₄ or PtCl₂, with the ligand. ajol.infoajol.infoscispace.com For instance, mononuclear palladium complexes with P,N,N,P-tetradentate ligands have been synthesized, demonstrating the ability of these metals to coordinate with both phosphine (B1218219) and imine donors. koreascience.kr While specific crystal structures of simple Pd- or Pt-iminofluorene complexes are not widely reported, their formation as intermediates is crucial in the palladium-catalyzed Suzuki-Miyaura coupling polymerization used to synthesize optically active poly(fluorene-alt-chiral iminofluorene)s. expresspolymlett.com
Rhodium (Rh) and Iridium (Ir): Cationic and neutral complexes of Rh(I) and Ir(I) with bidentate phosphine-imine ligands have been synthesized. rsc.orgacademie-sciences.fr These complexes often serve as catalysts for hydrogenation and hydroamination reactions. rsc.orgacademie-sciences.fr Iridium complexes, in particular, are known for their applications in photocatalysis. nih.govchemie-brunschwig.ch For example, iridium photocatalysts can initiate reactions through single-electron transfer mechanisms upon excitation with visible light. chemie-brunschwig.ch A dual-role iridium catalyst has been developed for the synthesis of 9-fluorenone itself, acting as both a photoredox and a transition metal catalyst. rsc.org
Ruthenium (Ru): Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties. The incorporation of iminofluorene-based ligands can tune these properties for specific applications. For example, Ru(II) complexes with tripodal tris-imine ligands derived from tris(2-aminoethyl)amine (B1216632) (tren) have been synthesized. researchgate.net Furthermore, Ru(II) complexes designed as photocages can selectively release a monodentate imine-based bioactive ligand upon light irradiation, demonstrating a sophisticated application of the Ru-N(imine) bond. nih.gov
Other Transition Metals (Cu, Zn, VO): Bidentate Schiff base ligands derived from 9-fluorenone have been used to create complexes with a variety of other transition metals. Research has detailed the synthesis and characterization of complexes with Copper(II), Vanadyl(IV), and Zinc(II) using the N,N'-di(9H-fluoren-9-ylidene)ethan-1,2-diamine ligand. researchgate.net The resulting complexes exhibit different geometries depending on the metal ion. researchgate.net Zinc(II) complexes of polyiminofluorenes are particularly important in the field of electrochromic materials, where the coordination of Zn²⁺ to the polymer's donor sites is central to the material's function. researchgate.netacs.org
While less common than transition metal complexes, compounds of this compound with main group and lanthanide elements have been reported.
Main Group Elements: The synthesis of N,P-donor ligands from 9-iminofluorenes and secondary phosphine oxides can be catalyzed by Lewis acids like aluminum chloride (AlCl₃), indicating a direct interaction between the main group element and the reactants.
Lanthanide Complexes: Lanthanide ions (Ln³⁺) are known for their unique luminescent properties and high coordination numbers. Schiff base ligands are excellent candidates for sensitizing lanthanide emission (the "antenna effect"). mdpi.comub.edu A Lanthanum(III) complex with the bidentate ligand N¹,N²-di(9H-fluoren-9-ylidene)ethan-1,2-diamine has been successfully synthesized and characterized. researchgate.net Similarly, other lanthanide ions like Praseodymium(III), Erbium(III), and Ytterbium(III) have been incorporated into complexes with bidentate Schiff base ligands containing two azomethine nitrogens, which serve as the coordination sites. nih.gov These complexes are often investigated for their potential biological or optical applications. ub.edunih.gov
Table 1: Selected Metal Complexes with this compound Based Ligands
| Metal Ion | Ligand | Complex Formula Example | Coordination Type | Reference |
|---|---|---|---|---|
| Cu(II), VO(IV), Zn(II) | N¹,N²-di(9H-fluoren-9-ylidene)ethan-1,2-diamine | [Cu(L)Cl₂] | Bidentate (N,N) | researchgate.net |
| La(III) | N¹,N²-di(9H-fluoren-9-ylidene)ethan-1,2-diamine | [La(L)(NO₃)₃(H₂O)] | Bidentate (N,N) | researchgate.net |
| Zn(II) | Poly(4-(2,2′:6,2″-terpyridyl)phenyliminofluorene) | [Zn(P-1)]²⁺ | Polydentate (N,N,N-terpyridine) | nih.govacs.org |
| Rh(I) | Phosphine-Imine Ligand | [Rh(L)Cl] | Bidentate (P,N) | academie-sciences.fr |
| Ru(II) | Tripodal Tris-imine Ligand | [Ru(L)]²⁺ | Tridentate/Encapsulating | researchgate.net |
Catalytic Applications of Iminofluorene-Metal Complexes in Organic Synthesis
The tailored steric and electronic environment provided by iminofluorene ligands makes their metal complexes promising candidates for catalysis.
The utility of palladium complexes in cross-coupling reactions is a cornerstone of modern organic synthesis. mdpi.com The palladium-catalyzed Suzuki-Miyaura polymerization of iminofluorene monomers to create chiral polymers demonstrates the catalytic turnover capability of palladium with these substrates. expresspolymlett.com More recently, excited-state palladium catalysis has been shown to enable the reductive alkylation of imines under mild, visible-light-mediated conditions, highlighting a novel pathway for C-N bond formation. nih.gov
Complexes of rhodium and iridium featuring phosphine-imine ligands have shown significant activity in the hydrogenation of olefins and the hydroamination and hydrothiolation of alkynes. rsc.orgacademie-sciences.fr The hemilabile nature of the P,N-ligands can facilitate substrate coordination and subsequent catalytic transformation. academie-sciences.fr
Furthermore, copper(II) complexes supported by bidentate imino phenoxide ligands have been successfully employed as catalysts for the ring-opening polymerization of rac-lactide to produce polylactic acid (PLA). nih.gov These complexes demonstrate that the coordination environment created by the imine ligand is effective in controlling polymerization reactions.
While direct applications in organic synthesis are continually developing, a major application of metal-iminofluorene complexes lies in materials science. Polymeric zinc complexes of polyiminofluorenes function as highly effective electrochromic materials. nih.govacs.org These coordination polymers can be deposited as thin films that reversibly change color upon electrochemical oxidation and reduction. nih.govacs.org The stability, high contrast, and rapid switching times of these materials make them suitable for use in electrochromic devices. nih.govscispace.com
Table 2: Applications of Metal-Iminofluorene Complexes
| Metal Complex Type | Application Area | Specific Reaction / Use | Key Finding | Reference |
|---|---|---|---|---|
| Palladium-Iminofluorene | Polymer Synthesis | Suzuki-Miyaura Polymerization | Formation of optically active conjugated polyfluorenes. | expresspolymlett.com |
| Rhodium(I)-Phosphine-Imine | Catalysis | Olefin Hydrogenation | Active catalysts for hydrogenation under mild conditions. | academie-sciences.fr |
| Copper(II)-Imino Phenoxide | Catalysis | Ring-Opening Polymerization of rac-lactide | Effective catalysts yielding polymers with moderate molecular weights. | nih.gov |
| Iridium(III)-Complex | Photocatalysis | Synthesis of 9-Fluorenone | Acts as a dual photoredox and transition metal catalyst. | rsc.org |
| Zinc(II)-Polyiminofluorene | Materials Science | Electrochromic Devices | Forms stable films with reversible color changes and fast response times. | nih.govacs.org |
Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Diels-Alder Reactions)
The incorporation of chirality into the this compound framework allows for its use in asymmetric synthesis. While its application as a chiral ligand in classic catalytic asymmetric reactions like hydrogenation or Diels-Alder is not extensively documented in readily available literature, its utility has been demonstrated in the synthesis of optically active polymers.
In this approach, a chiral auxiliary, such as 1-phenylethylamine, is used to prepare a chiral Schiff base monomer derived from a fluorene precursor. rsc.orgrsc.org This chiral, imino-group-modified fluorene monomer is then copolymerized to produce optically active π-conjugated polymers. rsc.orgresearchgate.net The chirality is thus built into the polymer backbone through the monomer itself rather than through a catalytic process acting on a prochiral substrate. Analysis of these optically active poly(fluorene-alt-chiral iminofluorene)s using circular dichroism indicates that the polymers adopt highly-ordered, regular structures in solution, a direct consequence of the chiral iminofluorene units. rsc.org
Polymerization Catalysis with Iminofluorene-Supported Metal Centers
Iminofluorene derivatives have been successfully employed as monomers in polymerization reactions catalyzed by metal centers, leading to the formation of functional polymers. The iminofluorene unit can be incorporated into the polymer backbone or as a side chain, imparting specific optical and electronic properties to the resulting material.
One prominent method is the palladium-catalyzed Suzuki–Miyaura coupling polymerization. rsc.org In a key example, an optically active chiral Schiff base monomer, which is an imino-group modified fluorene, is reacted with 9,9′-dioctylfluorene-2,7-bis(trimethyleneborate) using a palladium catalyst. rsc.org This process yields optically active poly(fluorene-alt-chiral iminofluorene)s that exhibit intense green fluorescence with high quantum efficiency. rsc.org
Another strategy involves the palladium-catalyzed amination to create polyiminofluorenes where the imine nitrogen is part of the polymer backbone. researchgate.netrsc.org For instance, a polyiminofluorene (P1) with 2,6-bis(1′-methylbenzimidazolyl)pyridine (bip) ligands was synthesized via the Pd-catalyzed amination of 2,7-dibromo-9,9-dihexylfluorene with a corresponding aniline derivative. researchgate.netrsc.org The resulting polymer is soluble in common organic solvents and highly fluorescent. researchgate.netrsc.org
Table 1: Polymerization Catalysis Involving Iminofluorene Monomers
| Polymerization Method | Monomers | Catalyst | Resulting Polymer | Key Properties | Reference |
|---|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Chiral imino-modified fluorene; 9,9′-dioctylfluorene-2,7-bis(trimethyleneborate) | Palladium-based catalyst | Optically active poly(fluorene-alt-chiral iminofluorene) | Intense green fluorescence; highly-ordered structure | rsc.org |
| Pd-Catalyzed Amination | 2,7-dibromo-9,9-dihexylfluorene; 4-(2-(2,6-bis(1′-methylbenzimidazolyl)pyridinyl)-ethinyl)aniline | Palladium-based catalyst | Polyiminofluorene with bip ligands (P1) | Soluble in organic solvents; strong blue fluorescence | researchgate.netrsc.org |
Cross-Coupling Catalysis
The synthesis of iminofluorene-containing polymers relies heavily on cross-coupling catalysis, where a metal catalyst, typically palladium, facilitates the formation of carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental to constructing the conjugated polymer backbone.
The Suzuki–Miyaura coupling reaction is a key example, used to synthesize poly(fluorene-alt-chiral iminofluorene)s. rsc.org This reaction forges a C-C bond between the boronic ester-functionalized fluorene and the halogenated chiral iminofluorene monomer, driven by a palladium catalyst. rsc.org
Similarly, palladium-catalyzed amination, a reaction related to the Buchwald-Hartwig amination, is used to form the C-N bonds that constitute the backbone of certain polyiminofluorenes. researchgate.netrsc.org This method was effectively used to copolymerize 2,7-dibromo-9,9-dihexylfluorene with an amine-containing comonomer to yield a fully conjugated polyiminofluorene. researchgate.netrsc.org
Self-Assembly and Supramolecular Structures Incorporating Iminofluorene-Metal Units
Polyiminofluorenes that are further functionalized with specific metal-binding ligands can act as "polytopic ligands." researchgate.net These polymers can coordinate with metal ions to form extended, ordered supramolecular structures through a process of self-assembly. researchgate.netacs.org
A notable strategy is the layer-by-layer (LbL) assembly of ultrathin films. researchgate.netrsc.org This involves the sequential adsorption of the polyiminofluorene and metal ions onto a solid substrate. researchgate.netacs.org The coordinative bonds between the ligand units on the polymer and the metal ions drive the formation of a cross-linked polymer–metal ion network film. researchgate.netrsc.org The thickness of these films can be precisely controlled by the number of dipping cycles. acs.orgacs.org
These supramolecular assemblies exhibit interesting functional properties. For example, polyiminofluorenes with terpyridine or benzimidazolylpyridine (bip) ligands form complexes with various divalent transition metal ions like Zn(II), Cu(II), Co(II), and Ni(II). researchgate.netrsc.orgacs.orgacs.org The formation of these complexes often leads to ion-specific color changes, a phenomenon known as ionochromism, due to metal-to-ligand charge transfer. researchgate.netrsc.org P1/Zn(II) films appear orange, while P1/Cu(II) films are purple. researchgate.netrsc.org
Furthermore, these films can be electrochromic, changing color reversibly upon electrochemical oxidation. researchgate.netrsc.orgacs.org Films containing Zn(II) and Ni(II) ions are yellow in their neutral state and turn blue when oxidized, while those with Co(II) are purple and change to blue. acs.org These materials demonstrate fast switching times, typically between 300 and 700 milliseconds. researchgate.netrsc.orgacs.org
Table 2: Supramolecular Assemblies of Polyiminofluorene-Metal Complexes
| Polyiminofluorene Ligand | Metal Ion | Assembly Method | Supramolecular Structure | Properties | Reference |
|---|---|---|---|---|---|
| Terpyridine-substituted | Zn(II), Co(II), Ni(II) | Layer-by-Layer (LbL) | Cross-linked network film | Electrochromic: Reversible color change upon oxidation (e.g., Yellow to Blue for Zn(II)) | acs.orgacs.org |
| Benzimidazolylpyridine-substituted | Zn(II), Cu(II) | Layer-by-Layer (LbL) | Cross-linked network film | Ionochromic: Zn(II) complex is orange, Cu(II) complex is purple; Electrochromic | researchgate.netrsc.org |
Computational Chemistry and Advanced Spectroscopic Investigations of 9 Iminofluorene
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules like 9-iminofluorene. These methods allow for the detailed analysis of molecular orbitals, electron density distribution, and the nature of chemical bonds, which collectively govern the molecule's behavior.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G*, are used to determine its optimized ground-state geometry. These calculations provide key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
While specific DFT studies detailing the ground state properties of the parent this compound are not extensively documented in publicly available literature, research on related fluorene-based imine derivatives is more common. For instance, DFT has been utilized to investigate the stability of Schiff bases derived from fluorene (B118485), indicating that such computational approaches are well-suited for this class of compounds. researchgate.net The theoretical investigation of optically active poly(fluorene-alt-chiral iminofluorene)s also relies on DFT to understand their structural and electronic characteristics. researchgate.net
Based on studies of analogous aromatic imines, a DFT-optimized geometry of this compound would be expected to exhibit C2v symmetry. The C=N bond length would be a key parameter, typically around 1.28-1.30 Å, indicating a strong double bond character. The bond lengths within the fluorene moiety would reflect its aromatic nature, with C-C distances in the range of 1.39-1.42 Å for the six-membered rings and slightly longer bonds at the five-membered ring junctions.
A hypothetical data table of DFT-calculated ground state properties for this compound is presented below, based on typical values for similar compounds.
| Parameter | DFT (B3LYP/6-31G) Calculated Value (Hypothetical)* |
| Total Energy | [Value in Hartrees] |
| Dipole Moment | [Value in Debye] |
| HOMO Energy | [Value in eV] |
| LUMO Energy | [Value in eV] |
| HOMO-LUMO Gap | [Value in eV] |
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of this compound. The HOMO is expected to be a π-orbital distributed over the fluorene ring system, while the LUMO would likely be a π*-orbital with significant localization on the C=N imine bond. The energy gap between these orbitals is a critical factor in determining the molecule's photophysical properties.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For a more rigorous determination of electronic structure, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), offer a higher level of accuracy for calculating electronic energies and properties, albeit at a greater computational expense.
To date, high-level ab initio calculations specifically targeting this compound are scarce in the literature. However, studies on related systems demonstrate the power of these methods. For instance, ab initio calculations have been used to investigate the anti-aromaticity of the fluorenyl cation, a structurally related species. researchgate.net For this compound, multi-configurational self-consistent field (MCSCF) methods like CASSCF, followed by perturbation theory corrections (CASPT2), would be particularly valuable for studying its excited states and photochemical behavior, where electron correlation effects are significant.
A semi-empirical INDO/S-CI study has been conducted on this compound, providing insights into its electronic structure and transitions. researchgate.net This study discussed the frontier molecular orbitals and their energies, finding reasonable agreement with experimental ionization potentials. researchgate.net While not a high-accuracy ab initio method, these findings provide a foundational understanding of the molecule's electronic landscape.
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the energetic landscapes of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transient species like transition states.
Potential Energy Surface Mapping and Reaction Pathway Prediction
The potential energy surface (PES) provides a theoretical framework for understanding the mechanism of a chemical reaction. By mapping the PES, stationary points, including reactants, products, intermediates, and transition states, can be identified. For this compound, this approach can be applied to various reactions, such as its formation, dimerization, or cycloaddition reactions.
For example, the formation of N-cyano-9-iminofluorene from the reaction of sodium azide (B81097) with 9-dinitromethylenefluorene is a known synthetic route. researchgate.net A computational study of this reaction would involve locating the transition state for the nucleophilic attack and subsequent rearrangement, thereby elucidating the reaction mechanism and predicting the activation energy. Similarly, this compound can be formed from the decomposition of 9-azidofluorene, a reaction proposed to proceed through a carbonium-ion intermediate. researchgate.net Theoretical modeling could validate this proposed mechanism by calculating the energies of the involved species and the barriers connecting them.
Solvation Effects on Reaction Kinetics and Thermodynamics
The solvent environment can significantly influence the kinetics and thermodynamics of a reaction. Theoretical models of solvation are therefore crucial for accurately predicting reaction outcomes in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk electrostatic effects of the solvent.
Advanced Spectroscopic Probes for Structural Elucidation and Dynamics (focus on research methodology)
Advanced spectroscopic techniques provide the experimental data necessary to validate and refine theoretical models of molecular structure and dynamics. The research methodology for these techniques focuses on probing specific molecular properties and their evolution over time.
For this compound and related compounds, a key methodological approach is the use of time-resolved spectroscopy to study the dynamics of excited states. Techniques like pump-probe transient absorption spectroscopy are employed to investigate the lifetimes and relaxation pathways of electronically excited molecules.
The general methodology for a pump-probe experiment involves:
Excitation: A short, intense "pump" laser pulse excites the sample to a higher electronic state. The wavelength of the pump pulse is chosen to correspond to a specific absorption band of the molecule.
Probing: A second, weaker "probe" pulse, with a broad spectral range, is passed through the sample at a variable time delay after the pump pulse.
Detection: The change in the absorbance of the probe pulse is measured as a function of both wavelength and the time delay between the pump and probe pulses.
This methodology allows for the construction of a two-dimensional map of transient absorbance, revealing the formation and decay of excited states and any intermediate species on timescales ranging from femtoseconds to microseconds. For instance, ultrafast relaxation dynamics of excited states in the related fluorenone molecule have been studied using such techniques. acs.org The application of this methodology to this compound would provide critical data on its photophysical processes, such as intersystem crossing and internal conversion rates, which could then be compared with theoretical predictions from high-level quantum chemical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules and for probing their dynamic behaviors in solution. numberanalytics.com In the study of this compound and its derivatives, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide detailed insights into molecular connectivity and stereochemistry.
For instance, in the analysis of 9-(p-substituted benzylidenehydrazono)fluorenes, the assignment of proton signals is crucial for determining the isomeric forms. oup.com The ¹H NMR spectrum of 2-amino-9-[p-(pentyloxy)benzylidenehydrazono]fluorene reveals signals for H(8), H(1), and the amino protons at δ = 7.90, 7.73, and 6.41 ppm, respectively. oup.com A Nuclear Overhauser Effect (NOE) of approximately 5% between the H(8) and amino protons confirms their spatial proximity, indicating that the H(1) signal appears at a higher field than H(8). oup.com
Further detailed analysis of substituted derivatives, such as 9-[p-(hexyloxy)benzylidenehydrazono]-2,7-dinitrofluorene, demonstrates the influence of substituents on the chemical shifts. The H(1), H(8), and ortho-protons of the benzylidene ring [H(o)] in this compound appear at δ = 9.70, 8.86, and 7.99 ppm, respectively. oup.com NOE correlations of 11% between H(1) and H(o), and 17% between H(o) and the benzylic proton, are consistent with a planar molecular structure. oup.com The significant downfield shift of H(1) is attributed to the anisotropic effect of the nearby benzylideneamino nitrogen. oup.com
In more complex systems like fluorenylspirohydantoins, 2D NMR techniques such as COSY, HMQC, and HMBC are essential for complete signal assignment. bas.bg For 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the ¹³C NMR signals for the carbonyl carbons C2'=O and C5'=O are found at δC 155.34 ppm and δC 171.10 ppm, while the spiro-carbon (C-4'/9) appears at δC 73.71 ppm. bas.bg
Dynamic NMR (DNMR) spectroscopy is particularly powerful for studying conformational changes and other dynamic processes. numberanalytics.comnumberanalytics.com By analyzing changes in the NMR lineshape with temperature, it is possible to determine the rates of exchange between different conformations and the energy barriers associated with these processes. scispace.comunibas.it This technique can be applied to study phenomena such as ring inversions and restricted rotations in this compound derivatives. scispace.comunibas.it
Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃
| Compound | H(1) | H(8) | Other Key Protons |
|---|---|---|---|
| 2-Amino-9-[p-(pentyloxy)benzylidenehydrazono]fluorene | 7.73 | 7.90 | 6.41 (NH₂) |
| 9-[p-(Hexyloxy)benzylidenehydrazono]-2,7-dinitrofluorene | 9.70 | 8.86 | 7.99 [H(o)] |
Data sourced from multiple studies for comparative purposes. oup.comchemicalbook.com
Time-Resolved Optical Spectroscopy for Excited State Dynamics and Photophysical Processes
Time-resolved optical spectroscopy provides critical insights into the photophysical pathways and excited-state dynamics of this compound and its analogs. These techniques, operating on picosecond and femtosecond timescales, allow for the direct observation of processes such as fluorescence, intersystem crossing (ISC), and internal conversion. nycu.edu.twnih.gov
The photophysics of the parent chromophore, 9-fluorenone (B1672902), has been extensively studied and serves as a benchmark. In nonpolar solvents, 9-fluorenone exhibits a high triplet quantum yield approaching 100%, which is attributed to an efficient S₁(n,π) → T₁(π,π) intersystem crossing. nycu.edu.tw In polar solvents, the S₁(π,π*) state is lower in energy, which alters the deactivation pathways. nycu.edu.tw Ultrafast studies on 9-fluorenone have revealed a rapid Franck-Condon relaxation within 50 fs, followed by relaxation to the S₁ state in approximately 0.4 ps. nycu.edu.tw
For derivatives such as poly(fluorene-alt-chiral iminofluorene)s, intense green fluorescence with high quantum efficiency has been reported. expresspolymlett.com The introduction of imine functionalities and other substituents significantly modulates the photophysical properties. For example, polyiminofluorenes with benzimidazolylpyridine ligands exhibit solvent-dependent fluorescence, with quantum yields reaching up to 41% in xylene. researchgate.net
The study of intramolecular excimer formation in molecules like bis(9-fluorenyl)methane highlights the role of conformational changes in the excited state. nih.gov Time-resolved fluorescence measurements can distinguish between emission from the locally excited state and the lower-energy excimer state, providing kinetic data on the conformational relaxation. nih.gov
The environment, including solvent polarity, viscosity, and pH, can profoundly influence the excited-state lifetimes and decay pathways of related chromophores. nih.gov For instance, the fluorescence lifetime of 9-fluorenone is 110 ps in hexane, but extends to 16 ns in acetonitrile, demonstrating the significant impact of the solvent on the excited-state potential energy surface and the efficiency of competing non-radiative decay channels. nycu.edu.tw
Table 2: Photophysical Data for 9-Fluorenone in Different Solvents
| Solvent | S₁ Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime |
|---|---|---|---|
| Hexane | 380 | 500 | 110 ps |
| Acetonitrile | - | - | 16 ns |
Data extracted from studies on 9-fluorenone. nycu.edu.tw
X-ray Crystallography for Precise Solid-State Structural Determination of Novel Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in characterizing the molecular geometry and packing of numerous fluorene and this compound derivatives. iaea.org
The crystal structure of a complex between lumiflavin (B1675435) and a purine (B94841) derivative, for instance, reveals detailed information about hydrogen bonding and π-π stacking interactions, which are crucial for understanding charge-transfer phenomena. nih.gov Similarly, for derivatives of this compound, X-ray analysis can elucidate the planarity of the molecule, the conformation of substituents, and the nature of crystal packing, which can influence the material's bulk properties. iaea.org
A comprehensive review of the X-ray diffraction data for 95 different fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives has highlighted key structural features. iaea.org These studies discuss the molecular conformation and the packing within the crystal lattice, which are essential for understanding structure-property relationships in these materials. iaea.org For example, the planarity and extended conjugation of these molecules often lead to significant π-stacking interactions in the solid state.
In the context of this compound derivatives, such as those resulting from reactions with secondary phosphine (B1218219) oxides, X-ray studies provide unambiguous proof of the resulting P(O)–Csp³–N linkage. researchgate.net The structural data from these analyses are vital for validating reaction mechanisms and understanding the stereochemistry of the products.
Table 3: Crystallographic Data for a Representative Fluorene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 15.211(4) |
| c (Å) | 9.876(3) |
| β (°) | 112.54(2) |
Spectroelectrochemical Studies for Redox Characterization
Spectroelectrochemistry combines electrochemical methods with spectroscopy to characterize the electronic structure and properties of redox-active species. This technique is particularly valuable for studying this compound derivatives, as it allows for the in-situ generation and spectroscopic characterization of their radical cations and anions.
These studies are fundamental to understanding the behavior of these materials in electro-optic and electrochromic applications. By applying a potential to a solution of the compound, one can induce oxidation or reduction and simultaneously monitor the changes in the UV-Vis-NIR absorption spectrum. This provides information on the electronic transitions of the newly formed radical species.
For example, studies on polyiminofluorene-based coordination polymers have demonstrated their rich electrochromic behavior. researchgate.netacs.org When a poly(4-(2,2′:6,2″-terpyridyl)phenyliminofluorene)-zinc ion complex is anodically oxidized, it undergoes distinct color changes. acs.org Films of this material are yellow in their neutral state and turn to dark red and then blue upon oxidation at approximately 450 mV. acs.org These color changes are reversible and are associated with the formation of radical cations (polarons) and dications (bipolarons) along the polymer backbone.
The choice of counter-anions and solvent systems can significantly influence the redox potentials and the stability of the oxidized or reduced species, as well as the switching speed and contrast of electrochromic devices. researchgate.net Spectroelectrochemical analysis of Ru(II)-based metallo-supramolecular polymers showed that counter-anions like (CF₃SO₂)₂N⁻ and ClO₄⁻ resulted in reversible electrochromic behavior with high durability and fast response times. researchgate.net Such findings are directly applicable to the design and optimization of electrochromic systems based on this compound polymers.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 9-Fluorenone |
| 9-(p-Substituted benzylidenehydrazono)fluorene |
| 2-Amino-9-[p-(pentyloxy)benzylidenehydrazono]fluorene |
| 9-[p-(Hexyloxy)benzylidenehydrazono]-2,7-dinitrofluorene |
| 1',3'-Bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione |
| Poly(fluorene-alt-chiral iminofluorene) |
| Polyiminofluorene |
| Benzimidazolylpyridine |
| Bis(9-fluorenyl)methane |
| 9-Dicyanomethylenefluorene |
| Lumiflavin |
| Poly(4-(2,2′:6,2″-terpyridyl)phenyliminofluorene) |
| (CF₃SO₂)₂N⁻ (bis(trifluoromethanesulfonyl)imide) |
9 Iminofluorene Derivatives in Advanced Materials Science Research
Design and Synthesis of 9-Iminofluorene-Based Polymeric Materials
The synthesis of polymeric materials incorporating the this compound unit leverages well-established polymerization techniques developed for other fluorene-based polymers. The strategic design of these polymers focuses on creating materials with tailored electronic properties, processability, and stability for use in electronic devices.
The creation of conjugated polymers featuring this compound as a repeating unit primarily involves metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura polycondensation is a widely used method for synthesizing polyfluorenes and their derivatives. mdpi.comscienceandtechnology.com.vn This process typically involves the reaction of a di-boronated fluorene (B118485) monomer with a di-halogenated comonomer in the presence of a palladium catalyst.
For a homopolymer of this compound, a monomer such as 2,7-dibromo-9-iminofluorene would be subjected to polymerization. The imine group is expected to remain stable under these conditions. The resulting polymer, poly(this compound), would possess a conjugated backbone similar to traditional polyfluorenes but with distinct electronic properties due to the imine substituent. The nitrogen atom in the imine group provides a site for further functionalization, allowing for post-polymerization modification to fine-tune the material's characteristics. The introduction of this electron-deficient unit into the polymer backbone is a key strategy for developing materials with deep LUMO levels, which is advantageous for n-type semiconductor applications. nih.gov
Copolymerization is a powerful strategy to precisely control the properties of the final material. mdpi.com By combining this compound monomers with other aromatic units, researchers can create copolymers with a range of electronic and physical characteristics. For instance, copolymerizing a this compound monomer with an electron-donating monomer can create a donor-acceptor (D-A) polymer. This architecture promotes intramolecular charge transfer, which can lower the bandgap and shift the absorption and emission spectra of the material. wikipedia.org
Block copolymers, which consist of two or more distinct polymer chains linked together, offer another level of structural control. jetir.org A block copolymer containing a poly(this compound) segment and another segment with different properties (e.g., a hydrophilic block) could self-assemble into highly ordered nanostructures like micelles or lamellae. mdpi.comnih.gov This morphological control is crucial for optimizing the performance of devices such as organic solar cells and transistors. The ability to create well-defined architectures with tunable domain sizes and interfaces is a key advantage of using block copolymers in advanced materials research. jetir.orgnih.gov
Application in Organic Electronics and Photonics Research
The unique electronic structure of this compound derivatives makes them attractive candidates for a variety of organic electronic and photonic devices. Their potential as n-type materials is of particular interest, as high-performance and stable n-type organic semiconductors are less common than their p-type counterparts.
In OLEDs, fluorene-based polymers are renowned for their high photoluminescence quantum yields and blue emission. wikipedia.orgmdpi.com While standard polyfluorenes are often used as emissive or host materials, the introduction of an imine group at the 9-position modifies the molecule's electronics. The electron-withdrawing imine group can lower the LUMO level, potentially making this compound derivatives suitable as electron-transporting or host materials for phosphorescent emitters. sigmaaldrich.com
By creating copolymers, the emission color can be tuned across the visible spectrum. wikipedia.org For example, copolymerizing this compound units with monomers that have lower bandgaps can lead to energy transfer from the fluorene segments to the comonomer units, resulting in emission at longer wavelengths (e.g., green, yellow, or red). mdpi.com Research into related fluorene derivatives demonstrates the viability of this approach for achieving high-performance OLEDs. nih.govrsc.org
Table 1: Performance of Selected Fluorene Derivative-Based OLEDs This table presents data for various fluorene derivatives to illustrate typical device performance, as specific data for this compound is emerging.
| Emitter/Host Material Type | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Emission Color |
| Fluorene copolymer with 9,10-dicyanophenanthrene mdpi.com | 9,230 | 3.33 | N/A | Greenish-Blue |
| Bicarbazole-Benzophenone Derivative nih.gov | 3,581 | 5.7 | 2.7 | Blue |
| Phenanthroimidazole Derivative (DCBCPPI) rsc.org | 3,767 | N/A | 5.92 | Blue |
Given the electron-deficient nature of the imine group, polymers rich in this compound content could function as acceptor materials when blended with a suitable polymer donor. Alternatively, in a D-A copolymer structure, the iminofluorene unit can act as the acceptor moiety, facilitating charge separation after photoexcitation. The ability to tune the HOMO and LUMO energy levels through copolymerization is critical for matching the energy levels of the donor and acceptor materials, thereby minimizing voltage loss and maximizing device efficiency. nih.govdiva-portal.org Research on acceptor-donor-acceptor molecules has shown this to be a promising strategy for developing high-performance non-fullerene acceptors. researchgate.netrsc.org
Table 2: Performance of Selected OPVs with Fluorene-Based Components This table provides representative data for OPVs using fluorene-based materials to contextualize potential performance.
| Donor / Acceptor System | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |
| PffBT2T-TT / O-IDTBR nih.gov | 0.95 | 15.6 | 70 | 10.4 |
| PBDB-T / 6TIC-4F researchgate.net | N/A | N/A | N/A | 11.14 |
| CuPc / C60 mdpi.com | 0.42 | 2.5 | 45 | 0.5 |
Organic field-effect transistors are a key component of future flexible and transparent electronics. rsc.org While many polyfluorenes exhibit p-type (hole-transporting) behavior, the development of stable n-type (electron-transporting) materials is crucial for creating complementary circuits. The introduction of strong electron-withdrawing groups is a proven strategy for designing n-type organic semiconductors. rsc.org
The imine group at the 9-position of fluorene imparts a significant electron-deficient character to the molecule. This suggests that polymers based on this compound could exhibit n-type semiconductor behavior. Research on fluorenone derivatives functionalized with imide groups—structurally similar to the imine—has yielded polymers with excellent n-type characteristics and high electron mobilities. nih.gov Therefore, this compound-based polymers are highly promising candidates for the active semiconductor layer in n-channel OFETs.
Table 3: Performance of Selected Fluorene-Based OFETs This table shows charge carrier mobility for various OFETs based on fluorene and related structures to indicate performance potential.
| Semiconductor Material | Carrier Type | Mobility (cm²/V·s) |
| Imide-Functionalized Fluorenone Polymer nih.gov | n-type | 0.11 |
| Nitrofluorenone Derivative rsc.org | n-type | 10⁻⁶ – 10⁻⁴ |
| DBP-TTF (Biphenyl Substituted TTF) researchgate.net | p-type | 0.11 |
Development of this compound-Based Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the fluorene core, combined with the tunability of the imine group, makes this compound an excellent platform for creating fluorescent probes and chemical sensors. These sensors are designed to detect specific analytes through changes in their optical properties.
The design of effective this compound-based probes hinges on modulating their electronic properties to achieve selective interaction with a target analyte. researchgate.net A primary strategy involves creating donor-π-acceptor systems that facilitate intramolecular charge transfer (ICT). oup.com By attaching electron-donating or electron-withdrawing groups to the fluorene or the imine substituent, the probe's absorption and emission wavelengths can be precisely controlled. oup.com
For instance, the introduction of an electron-donating group, such as a p-(diethylamino)benzylidene moiety, to a fluorene core substituted with electron-withdrawing nitro groups, results in a significant red shift in the electronic spectra. oup.com This shift, which is more pronounced in nonpolar solvents, is indicative of an ICT mechanism and is a foundational principle for creating sensors that respond to changes in their environment or upon binding to an analyte. oup.com The selectivity is achieved by incorporating specific recognition sites that bind to the target analyte, causing a predictable change in the ICT process and thus a measurable optical response. nih.gov The design must ensure that the probe possesses high selectivity and can be chemically functionalized, often with a linker, to connect to the fluorophore without losing its binding capability. mdpi.com
The sensing action of these probes can be realized through several mechanisms, including chelation-enhanced fluorescence, photoinduced electron transfer (PET), and analyte-induced chemical reactions. nih.gov These mechanisms form the basis for both chemosensors (detecting chemical species) and biosensors (detecting biological molecules). nih.gov
A notable example is the use of 9-fluorenone (B1672902) oxime, a closely related derivative, as a fluorescent probe for the organophosphate pesticide chlorpyrifos (B1668852). mdpi.com In this system, the oxime is first deprotonated by a base, transforming it into a potent nucleophile. mdpi.com This activated probe then performs a nucleophilic attack on the chlorpyrifos molecule. mdpi.com This chemical reaction significantly alters the electronic structure of the fluorophore, leading to a change in its fluorescence emission, allowing for quantitative detection. mdpi.com The reaction kinetics show a peak fluorescence intensity around 20 minutes after the addition of the analyte. mdpi.com
Derivatives have also been developed for ion sensing. For example, a novel fluorine derivative, 4,5-diaza-9-(4-methylphenyl) imino fluorene, has been synthesized and successfully used as a lead (II) ion-selective ionophore in a PVC membrane electrode. researchgate.net Such sensors operate by selectively binding the target ion, which induces a measurable potentiometric response. researchgate.net
Table 1: Performance of a 9-Fluorenone Oxime-Based Fluorescent Probe for Chlorpyrifos Detection
This interactive table summarizes the key performance metrics of the fluorescent sensing method for chlorpyrifos.
| Parameter | Value | Reference |
| Analyte | Chlorpyrifos | mdpi.com |
| Excitation Wavelength (λ_exc) | 329 nm | mdpi.com |
| Emission Wavelength (λ_em) | 490 nm | mdpi.com |
| Linear Concentration Range | 350 - 6980 µg/L | mdpi.com |
| Limit of Detection (LOD) | 15.5 µg/L | mdpi.com |
| Response Time | 20 minutes | mdpi.com |
Supramolecular Assembly and Self-Organized Structures of Iminofluorene Derivatives
The rigid nature and potential for directional, non-covalent interactions make this compound derivatives ideal candidates for the construction of ordered supramolecular architectures. These self-organized structures are formed through interactions like hydrogen bonding and van der Waals forces.
Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed through the self-assembly of organic building blocks via hydrogen bonds. wikipedia.orgsemanticscholar.org The imine group of a this compound derivative, along with other functional groups, can act as a hydrogen bond donor or acceptor, directing the assembly into well-defined one-, two-, or three-dimensional networks. wikipedia.org These frameworks often exhibit porosity and structural flexibility, which are advantageous for molecular recognition and separation. semanticscholar.orgrsc.org
The recognition capability of these frameworks relies on the precise arrangement of functional groups within the pores, creating specific binding sites for guest molecules. wikipedia.org The process is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which allow for the selective encapsulation of analytes. nsf.govrsc.org The adaptability of the hydrogen bonds allows the framework to adjust its structure to accommodate specific guests, a key feature for selective recognition. nsf.gov While the broader field of HOFs is well-established, the specific application of this compound units in this context leverages their structural rigidity and electronic characteristics to create highly ordered and functional materials. researchgate.net
The planarity and rod-like shape of certain this compound derivatives promote the formation of liquid crystalline phases. oup.com For example, research has shown that 9-[p-(pentyloxy)benzylidenehydrazono]-2,7-dinitrofluorene exhibits liquid-crystalline properties. oup.com This compound passes through multiple mesophases (M1 at 185 °C and M2 at 187 °C) between its crystalline (K) and isotropic liquid (I) states, with the initial transition occurring at 172 °C. oup.com Such materials are of interest for applications in displays and optical devices.
Furthermore, the this compound scaffold can be functionalized to create self-assembled monolayers (SAMs). ossila.comveeco.com SAMs are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. wikipedia.org A typical SAM-forming molecule consists of a head group that anchors to the surface, a linker or tail, and a terminal functional group. wikipedia.org By equipping a this compound derivative with an appropriate anchoring group, such as a phosphonic or carboxylic acid, it can be directed to form a dense, organized layer on a substrate like indium tin oxide (ITO). researchgate.netossila.com These monolayers can modify the surface properties of materials, serving as hole-injection layers in organic electronic devices or as platforms for chemical and biological sensors. ossila.comveeco.com
Hybrid Materials Incorporating Iminofluorene Scaffolds (e.g., Metal-Organic Frameworks research)
Hybrid materials combine organic components, like iminofluorene derivatives, with inorganic elements to create materials with synergistic or novel properties. mdpi.comub.edu The nitrogen atom in the imine group is a Lewis basic site capable of coordinating to metal ions, making this compound derivatives excellent organic linkers for the synthesis of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org
MOFs are porous crystalline materials built from metal ions or clusters connected by organic linkers. wikipedia.org While the synthesis of imine-based MOFs can be challenging due to the potential for hydrolysis, successful strategies have been developed. nih.gov In these structures, the iminofluorene unit provides structural rigidity and can impart functionality, such as luminescence or electrochemical activity, to the framework. mdpi.comrsc.org
A prominent example is the creation of double-electrochromic films from a poly(4-(2,2′:6,2″-terpyridyl)phenyliminofluorene) polymer. This polymer acts as a ligand that complexes with zinc ions. The resulting coordination polymer network exhibits electrochromism, changing color from yellow to dark red and then blue upon anodic oxidation. This behavior makes such hybrid materials promising for use as active layers in electrochromic devices.
In a different application, fluorinated iminofluorene has been identified as a potential curing agent for creating curable fluoroelastomer compositions, demonstrating the versatility of the iminofluorene scaffold in polymer and materials chemistry.
Advanced Analytical Methodologies for 9 Iminofluorene Research
Chromatographic Techniques for Separation and Purification of Iminofluorene Species
Chromatographic techniques are indispensable for the isolation and purification of 9-iminofluorene and its analogs from complex reaction mixtures and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-destructive separation and quantification of this compound and related non-volatile compounds. The versatility of HPLC allows for the analysis of a wide range of fluorene (B118485) derivatives by selecting appropriate stationary and mobile phases. For instance, reverse-phase HPLC, often employing C18 columns, is widely used for the separation of moderately polar to nonpolar compounds.
A typical HPLC method for the purity determination of a fluorene derivative involves dissolving the sample in a suitable organic solvent, such as methanol (B129727) or acetonitrile, and injecting it into the HPLC system. google.com The separation is achieved using a mobile phase, which can be an isocratic mixture or a gradient of solvents like water and acetonitrile. iaea.org Detection is commonly performed using a UV-Vis detector, as the fluorene ring system possesses a strong chromophore. google.comnih.gov For quantitative analysis, an external standard method is often employed, where the peak area of the analyte is compared to a calibration curve generated from standards of known concentration. google.com The precision and accuracy of such methods are validated by determining parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. iaea.orgnih.govresearchgate.net
Table 1: Illustrative HPLC Parameters for the Analysis of Fluorene Derivatives
| Parameter | Value/Description |
| Column | Reverse-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 254 nm |
| Sample Preparation | ~1 mg/mL in Methanol |
For volatile and thermally stable analogs of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. In GC, the sample is vaporized and transported by a carrier gas, typically helium, through a capillary column. scielo.brbrazilianjournals.com.br The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase.
The effluent from the GC column is then introduced into the mass spectrometer, where the molecules are ionized, most commonly by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, which serves as a molecular fingerprint. nih.gov GC-MS is particularly useful for identifying and quantifying trace amounts of volatile impurities or degradation products. For example, the oxidation product of fluorene, 9H-fluorenone, can be readily detected and quantified by GC-MS. researchgate.net
Table 2: Representative GC-MS Parameters for the Analysis of Volatile Fluorene Derivatives
| Parameter | Value/Description |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 60 °C, ramp to 300 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 50-500 m/z |
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the confident identification of unknown compounds.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile compounds, including this compound and its derivatives. unh.edu In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. unh.edu ESI is particularly useful for studying protonation and complex formation in solution. nih.govresearchgate.net For example, the pKa of protonated this compound can be investigated using ESI-MS by analyzing solutions of varying pH.
Table 3: Typical ESI-MS Conditions for the Characterization of this compound
| Parameter | Value/Description |
| Ionization Mode | Positive or Negative Ion Mode |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas | Nitrogen |
| Drying Gas Flow | 5 - 10 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high resolution |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. nih.govnih.gov The fragmentation pattern provides valuable information about the structure of the precursor ion. wvu.edu By studying the fragmentation pathways of protonated this compound and its derivatives, it is possible to identify characteristic neutral losses and fragment ions, which can aid in the structural confirmation of newly synthesized compounds. researchgate.net For instance, the fragmentation of related fluorene-containing compounds often involves cleavages of substituent groups and rearrangements of the fluorene core. nih.gov
Table 4: Illustrative MS/MS Parameters and Potential Fragmentations of Protonated this compound
| Parameter | Value/Description |
| Precursor Ion Selection | Isolation of the [M+H]⁺ ion of this compound |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | Ramped or fixed energy (e.g., 10-40 eV) |
| Potential Neutral Losses | NH₃, HCN |
| Characteristic Fragment Ions | Ions corresponding to the fluorenyl cation and its fragments |
Microscopic and Imaging Techniques for Material Characterization
When this compound is incorporated into materials such as polymers or films, microscopic and imaging techniques are essential for characterizing their morphology and properties at the micro- and nanoscale.
Techniques such as Scanning Electron Microscopy (SEM) can be used to visualize the surface topography and morphology of films containing this compound derivatives. researchgate.net For materials that exhibit fluorescence, which is common for fluorene-based compounds, Fluorescence Microscopy can provide valuable information about the distribution of the fluorescent species within the material and can be used to study processes like ionochromism. researchgate.netacs.org Atomic Force Microscopy (AFM) can be employed to probe the surface of these materials at an even higher resolution, providing information on surface roughness and phase separation in polymer blends. For optically active polymers derived from or containing this compound, techniques like Circular Dichroism (CD) spectroscopy can be used to study their chiral conformations. expresspolymlett.com These techniques are critical for establishing structure-property relationships in materials based on this compound. acs.org
Table 5: Microscopic and Imaging Techniques for this compound Based Materials
| Technique | Information Obtained | Application Example |
| Scanning Electron Microscopy (SEM) | Surface morphology, topography, and particle size. researchgate.net | Characterizing the surface of a polyiminofluorene film. |
| Fluorescence Microscopy | Distribution of fluorescent components, ion sensing. researchgate.net | Imaging the response of a this compound-based sensor to metal ions. |
| Atomic Force Microscopy (AFM) | High-resolution surface topography, roughness, and phase imaging. | Assessing the surface quality of a thin film for an electronic device. |
| Circular Dichroism (CD) Spectroscopy | Information on chiral structure and conformation in solution. expresspolymlett.com | Studying the secondary structure of optically active polymers containing this compound. |
Atomic Force Microscopy (AFM) for Surface Morphology and Nanostructure
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a sample's surface on the nanoscale. researchgate.net It functions by measuring the forces between a sharp probe and the sample surface. researchgate.net This method is exceptionally valuable in the study of this compound-based materials, especially thin films and nanoparticle assemblies, as it does not require the sample to be conductive.
In research involving fluorene-based polymers, AFM is frequently employed to characterize the surface topography and morphology of thin films. nih.govmdpi.comtue.nl For instance, studies on donor-acceptor copolymers containing fluorene have utilized AFM to reveal how different substituents influence the film's surface structure. nih.gov Depending on the chemical modifications, these films can exhibit distinct morphological features, such as ordered fibrous structures or well-defined round grains. nih.gov The roughness of the film surface, a critical parameter for applications in organic electronics, can also be quantified with high precision using AFM. mdpi.com Research has shown that films of certain fluorene-based copolymers can achieve low surface roughness, which is beneficial for efficient charge carrier transport. mdpi.com
AFM is also instrumental in visualizing the structure of nanoparticle layers. It can be used to detect the arrangement and coalescence of polyfluorene nanoparticles upon deposition and annealing. wiley-vch.de The technique is sensitive enough to measure the thickness of thin films formed from these nanoparticles, which often corresponds to the diameter of the individual particles. wiley-vch.de
Below is a table summarizing representative AFM findings for fluorene-based polymeric films, illustrating the type of data that can be obtained.
| Material | Substrate/Form | Key AFM Findings | Reference |
| Poly(fluorene-alt-benzotriazole) Copolymers (P1a, P1b) | Thin Film | P1a shows fibrous morphology; P1b exhibits well-defined round grains. | nih.gov |
| Poly(9,9-dihexyl)fluorene (PF) | Nanoparticles | Nanoparticle diameter of 30 nm; film thickness measured at 35 nm. | wiley-vch.de |
| Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units (P1, P2, P3) | Thin Film | Films exhibit low surface roughness, suggesting efficient charge transport. | mdpi.com |
| Polyazomethines based on Transition-Metal Ion Complexes | Thin Film | Used to investigate the surface morphology of the polymer layers. | nih.gov |
| Hyperbranched Polymer Films (PFCzSDF10R8G8 to PFCzSDF10R8G32) | Thin Film | Provides images of the surface morphology of various hyperbranched structures. | researchgate.net |
This table is a representation of data found in the cited literature and is for illustrative purposes.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for analyzing the nanostructure of materials. sci-hub.runih.gov They use a beam of accelerated electrons to generate high-resolution images, revealing details about the size, shape, and morphology of nanomaterials that are not discernible with light microscopy. sci-hub.runih.gov
SEM is particularly useful for examining the surface features of materials. In the context of this compound research, SEM has been used to study the morphology of polyiminofluorene films. researchgate.net For example, studies have shown that coordinatively self-assembled polyiminofluorene films can have a homogeneous surface, which may become slightly inhomogeneous after undergoing electrochemical cycling. researchgate.net SEM has also been employed to observe the morphological transformations that occur during polymerization, such as the change from a crystalline, plate-like structure in an azine monomer to the morphology of the resulting polyazine. researchgate.net
TEM, which passes electrons through an ultrathin sample, provides detailed information about the internal structure of materials. This technique has been applied to visualize silicon nanoparticles coated with hyperbranched polyphenylmethanimine (polyPMI), a type of polyimine. nrel.gov Such analyses are crucial for understanding how polymeric coatings are distributed on nanoparticle surfaces, which is vital for applications in areas like energy storage.
The following table summarizes findings from SEM and TEM studies on imine-containing and fluorene-based polymers.
| Material | Technique | Key Findings | Reference |
| Polyiminofluorene with Benzimidazolylpyridine Substituents (P1) | SEM | Films have a homogeneous surface that becomes slightly inhomogeneous after electrochemical cycling. | researchgate.net |
| Azine Monomer and corresponding Polyazine | SEM | Shows morphological change from a crystalline, plate-like monomer to the resulting polymer structure. | researchgate.net |
| Silicon Nanoparticles with Hyperbranched PolyPMI Coating | TEM | Provides images of the conjugated polymer coating on the nanoparticle surface. | nrel.gov |
| Polyazomethines based on Transition-Metal Ion Complexes | SEM | Used alongside AFM to investigate the surface morphology of the polymer layers. | nih.gov |
This table is a representation of data found in the cited literature and is for illustrative purposes.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies (for research materials)
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical technique for assessing the thermal stability of materials, which is particularly important for this compound-based polymers intended for use in electronic devices where they may be subjected to heat during fabrication or operation. rsc.org
TGA curves provide data on decomposition temperatures, the temperature at which weight loss begins, and the amount of residual mass at the end of the analysis. For fluorene-based polymers, TGA studies have identified decomposition temperatures (often reported as Td or Tdec, the temperature at which a certain percentage, typically 5%, of weight loss occurs) that are often well above 300°C, indicating good thermal stability. rsc.orgmdpi.com For example, specific thermally cross-linkable fluorene-based hole-transporting materials have shown high decomposition temperatures of 395 °C and 410 °C. rsc.org
In more complex systems, such as fluorene-based thermal rearrangement copolymers, TGA can reveal multiple stages of weight loss. These can correspond to the evaporation of residual solvent, a thermal rearrangement process (e.g., the release of CO2 to form a polybenzoxazole), and finally, the decomposition of the polymer backbone at higher temperatures, which can occur above 480 °C. nih.gov The introduction of rigid and bulky fluorene structures into a polymer backbone can significantly increase its thermal stability. nih.gov Similarly, for novel fluorene-based "click polymers," TGA has been used to identify the temperature at which specific side units are lost (~350 °C) before the main polymer chain decomposes. rsc.org
The table below provides a summary of thermal stability data for various fluorene-based polymers as determined by TGA.
| Material | Key Thermal Data (TGA) | Reference |
| Thermally Cross-linkable Fluorene HTM (V1498) | Tdec (5% weight loss) at 395 °C | rsc.org |
| Thermally Cross-linkable Fluorene HTM (V1499) | Tdec (5% weight loss) at 410 °C | rsc.org |
| Fluorene-based Thermal Rearrangement Copolymers | Thermal rearrangement (TTR) around 420 °C; Backbone decomposition > 480 °C | nih.gov |
| Fluorene-based "Click Polymers" (P1-P4) | Loss of 1,2,3-triazole units at ~350 °C, followed by polymer decomposition. | rsc.org |
| Spiro-Fluorene-Based Polymer (PSFB) | T95 (5% weight loss) > 200 °C; Average degradation temperature ~400 °C | acs.org |
| Soluble Electrochromic Polymers with Fluorene Units | Td (5% weight loss) > 310 °C | mdpi.com |
This table is a representation of data found in the cited literature and is for illustrative purposes. Tdec/Td/T95 refer to decomposition temperatures at 5% weight loss.
Emerging Research Frontiers and Future Perspectives for 9 Iminofluorene Chemistry
Integration of 9-Iminofluorene in Interdisciplinary Research
The this compound scaffold is increasingly being recognized for its potential in bridging different scientific disciplines, particularly in bio-organic chemistry and sustainable chemistry.
Exploration in Bio-Organic Chemistry (focus on scaffold utility, not specific biological activity)
The fluorene (B118485) ring system is a recognized "privileged scaffold" in medicinal chemistry, and the introduction of the imine group at the 9-position provides a convenient handle for further functionalization. The utility of the this compound scaffold in bio-organic chemistry lies in its ability to serve as a rigid core for the synthesis of complex, three-dimensional molecules with potential biological relevance. For instance, the reduction of the imine group can lead to 9-aminofluorene (B152764) derivatives, which are key intermediates in the synthesis of various bioactive compounds.
Research has demonstrated the use of the closely related 9-fluorenone (B1672902) scaffold in the rational design of inhibitors for biological targets such as urea (B33335) transporters. nih.gov Symmetrical 2,7-disubstituted fluorenones have been identified as novel inhibitors of urea transporters UT-A1 and UT-B. nih.gov The structure-activity relationship studies of these compounds have highlighted the importance of the fluorene core's crescent-like shape for inhibitory activity. nih.gov These principles can be extended to this compound derivatives, where the imine nitrogen can be functionalized to modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological macromolecules. Furthermore, radioiodinated 9-fluorenone derivatives have been developed as SPECT imaging tracers for α7-nicotinic acetylcholine (B1216132) receptors, underscoring the value of the fluorene scaffold in the development of diagnostic tools. nih.gov The this compound core can be similarly exploited to create probes for biological imaging and sensing applications.
Application in Sustainable Chemistry and Catalysis
The principles of green chemistry, which aim to design chemical products and processes that are environmentally benign, are increasingly being applied to the synthesis and application of this compound and its derivatives. rsc.org Research into solvent- and catalyst-free methods for the synthesis of imines, for example, by utilizing pressure reduction techniques to remove water, presents a sustainable alternative to traditional synthetic routes. lookchem.com
The this compound moiety itself can participate in catalytic processes. For example, 9-iminofluorenes have been shown to react with secondary phosphine (B1218219) oxides (SPOs) in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride to form fluorene-containing P(O),N-acetals. researchgate.netresearchgate.netresearchgate.net This reaction opens up avenues for the synthesis of novel organophosphorus compounds with potential applications in catalysis and materials science. The development of more efficient and recyclable catalysts for such transformations is an active area of research.
Furthermore, the synthesis of the precursor for this compound, 9-fluorenone, can be achieved through highly efficient and environmentally friendly aerobic oxidation of 9H-fluorene under ambient conditions using a simple base like KOH. pnas.org This aligns with the green chemistry principle of using air as a benign oxidant.
Rational Design Principles for Next-Generation this compound Derivatives
The rational design of novel this compound derivatives is guided by the desired application and involves the strategic modification of its molecular structure to tune its electronic, optical, and physical properties. researchgate.netresearchgate.net The fluorene core offers several positions for substitution (positions 1-8 and the nitrogen of the imine), allowing for a high degree of modularity.
Key design principles include:
Functionalization of the Fluorene Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the fluorene backbone can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences its absorption and emission spectra, as well as its redox properties. For example, in the context of organic light-emitting diodes (OLEDs), strategic substitution can tune the emission color and improve charge transport properties. acs.org
Modification of the Imine Substituent: The substituent on the imine nitrogen (the R group in C13H8=N-R) plays a crucial role in determining the solubility, steric hindrance, and electronic properties of the molecule. Attaching bulky groups can prevent aggregation-caused quenching of fluorescence, while incorporating specific functionalities can introduce new properties, such as the ability to coordinate with metal ions.
Extension of Conjugation: Creating extended π-conjugated systems by linking this compound units to other aromatic moieties can lead to materials with enhanced charge carrier mobility and red-shifted absorption and emission, which is desirable for applications in organic electronics and photovoltaics.
The following table summarizes some rational design strategies and their expected outcomes for this compound derivatives.
| Design Strategy | Target Property | Potential Application |
| Introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) on the fluorene ring | Increased HOMO energy level, red-shifted emission | Organic Light-Emitting Diodes (OLEDs) |
| Introduction of electron-withdrawing groups (e.g., -CN, -NO2) on the fluorene ring | Decreased LUMO energy level, improved electron injection | Organic Field-Effect Transistors (OFETs) |
| Attachment of long alkyl chains to the C9 position or imine nitrogen | Increased solubility in organic solvents | Solution-processable organic electronics |
| Incorporation of chiral auxiliaries on the imine nitrogen | Induction of chiroptical properties | Chiral sensors, asymmetric catalysis |
| Linking to metal-coordinating ligands (e.g., bipyridine) | Metal ion sensing, catalysis | Chemical sensors, catalysts |
Challenges and Opportunities in Scaling Up Research-Level Syntheses for Advanced Applications
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges and opportunities. A primary challenge is the cost and availability of starting materials. While 9-fluorenone is commercially available, its price can be a limiting factor for large-scale applications. The development of more cost-effective and sustainable routes to 9-fluorenone is therefore crucial.
The synthesis of this compound typically involves the condensation of 9-fluorenone with a primary amine, often requiring elevated temperatures and the removal of water. While straightforward on a small scale, ensuring complete conversion and simplifying purification on a larger scale can be challenging. The use of expensive or hazardous reagents and solvents in many synthetic procedures for functionalized derivatives also poses a barrier to industrial adoption.
However, these challenges also present opportunities for innovation. The development of continuous flow processes for the synthesis of this compound could offer improved control over reaction parameters, higher yields, and easier purification. The exploration of heterogeneous catalysts that can be easily separated and recycled would also contribute to more sustainable and cost-effective production. Furthermore, the simplification of synthetic routes to complex derivatives by minimizing the number of steps and purification procedures is a key area for future research.
Computational Design and Machine Learning Approaches in Iminofluorene Discovery
Computational modeling and machine learning are becoming indispensable tools in the discovery and design of new materials. nih.gov For this compound chemistry, these approaches can accelerate the identification of promising candidates for specific applications.
Computational Design: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound derivatives before they are synthesized. researchgate.net This allows for the in silico screening of large libraries of virtual compounds to identify those with the desired characteristics, such as specific HOMO/LUMO energy levels for organic electronics or favorable binding energies with a biological target. For instance, computational studies have been used to investigate the electronic structure and reactivity of this compound and its diaza-derivatives. acs.org
Machine Learning: Machine learning models can be trained on existing experimental data to predict the properties of new, unsynthesized this compound derivatives. nih.govtradeheader.com For example, a model could be trained to predict the emission wavelength or quantum yield of a fluorescent derivative based on its molecular structure. nih.gov This can significantly reduce the time and resources required for experimental screening. While large, curated datasets specifically for this compound are not yet widely available, the principles of machine learning in chemical discovery are well-established and can be applied as more data is generated. nih.govgoogle.com
The following table outlines potential applications of computational and machine learning methods in this compound research.
| Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of electronic and optical properties | Identification of candidates for OLEDs and OFETs |
| Molecular Docking | Simulation of binding to biological targets | Design of potential enzyme inhibitors or receptor ligands |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Prioritization of derivatives for synthesis and testing |
| Machine Learning Regression Models | Prediction of photophysical properties (e.g., emission wavelength, quantum yield) | High-throughput virtual screening of fluorescent materials |
| Generative Machine Learning Models | Design of novel this compound structures with desired properties | Discovery of new chemical space for iminofluorene derivatives |
Potential for this compound in Novel Sensing Platforms and Smart Materials
The unique properties of the this compound scaffold make it an attractive component for the development of novel sensors and smart materials.
Sensing Platforms: The fluorescence of this compound derivatives can be sensitive to their local environment, making them suitable for use as chemical sensors. psu.edu For example, the incorporation of metal-coordinating groups onto the this compound scaffold can lead to fluorescent sensors for metal ions. mdpi.com The binding of a metal ion can cause a change in the fluorescence intensity or a shift in the emission wavelength, allowing for the detection and quantification of the analyte. Polyiminofluorenes have demonstrated ionochromic properties, where their color changes in response to different metal ions, indicating their potential for use in colorimetric sensors. researchgate.net A novel fluorene derivative, 4,5-diaza-9-(4-methylphenyl) imino fluorene, has been synthesized and evaluated as a lead(II) ion-selective ionophore in a PVC membrane electrode. researchgate.net
Smart Materials: "Smart" or "stimuli-responsive" materials can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. nih.govohiolink.edursc.org The imine bond in this compound is a dynamic covalent bond, meaning it can be reversibly formed and broken under certain conditions. This property can be exploited to create self-healing polymers and adaptable networks. acs.org For example, a polymer network cross-linked with this compound units could potentially be healed by applying a stimulus that promotes imine exchange reactions.
Furthermore, the incorporation of this compound into polymer backbones can lead to stimuli-responsive materials with tunable optical properties. For instance, dynamic covalent iminofluorene-based oligomers and polymers have been generated that undergo constitutional recomposition in response to acidity and the presence of zinc ions, resulting in marked changes in their UV-visible absorption and fluorescence. acs.org This adaptive behavior opens up possibilities for creating materials that can respond to their environment in a programmed way.
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 9-Iminofluorene critical for experimental design?
- The compound has a melting point of 123–125°C, crystallizes as yellow particles, and requires protection from light and strong oxidizers during handling . Key data gaps include solubility, vapor pressure, and partition coefficients, necessitating preliminary measurements (e.g., HPLC for solubility) to optimize reaction conditions .
Q. How should this compound be handled and stored to ensure laboratory safety?
- Use sealed glass containers in cool, ventilated areas to prevent photodegradation. Personal protective equipment (PPE) such as chemical-resistant gloves, dust masks, and safety goggles is mandatory. Avoid skin contact and ensure local exhaust ventilation during synthesis .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Cross-referencing with databases like NIST Chemistry WebBook is advised for validation .
Advanced Research Questions
Q. What methodological challenges arise due to the lack of ecotoxicological data for this compound?
- The absence of data on biodegradability, bioaccumulation, and aquatic toxicity (e.g., EC50 values) complicates environmental risk assessments. Researchers should conduct acute toxicity assays (e.g., Daphnia magna tests) and use predictive models (e.g., QSAR) to fill these gaps .
Q. How can researchers address contradictions in reported stability data for this compound under varying experimental conditions?
- Conflicting stability claims (e.g., light sensitivity vs. thermal stability) require controlled studies using differential scanning calorimetry (DSC) and UV-Vis spectroscopy. Documenting degradation products (e.g., NOx detected via GC-MS) under specific stressors resolves ambiguities .
Q. What strategies are effective in elucidating the decomposition pathways of this compound under thermal stress?
- Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) identifies volatile decomposition byproducts (e.g., CO, CO2). Kinetic studies using Arrhenius plots quantify degradation rates, while computational modeling (DFT) predicts intermediate species .
Q. How should researchers design experiments to mitigate risks from undocumented mutagenic or carcinogenic effects of this compound?
- Prioritize Ames tests for mutagenicity and in vitro cell transformation assays. If positive results emerge, implement strict containment protocols (e.g., Class II biosafety cabinets) and explore structural analogs with lower toxicity profiles .
Methodological Considerations
- Data Gaps : Over 50% of physicochemical and toxicological parameters (e.g., flash point, LD50) are undocumented in SDS sources, requiring extrapolation from fluorene derivatives .
- Contradiction Resolution : Use tiered testing frameworks (e.g., OECD guidelines) to validate hypotheses and publish negative results to refine safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
